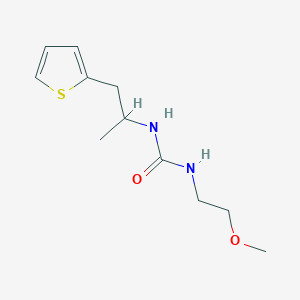![molecular formula C8H4BrClN2O B2731043 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 392663-85-3](/img/structure/B2731043.png)
7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one” is a chemical compound with the molecular formula C8H4BrClN2O . It belongs to the family of 4H-pyrido[1,2-a]pyrimidin-4-ones .
Synthesis Analysis
An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H4BrClN2O/c9-5-1-2-7-11-6 (10)3-8 (13)12 (7)4-5/h1-4H .Chemical Reactions Analysis
The compound has been used in the synthesis of diversely orchestrated 3-ArS/ArSe derivatives through a metal-free C-3 chalcogenation process . This reaction proceeds under mild conditions and can be executed in gram scale .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 259.49 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis of Pyrimidine Derivatives : Researchers have synthesized various pyrimidine derivatives, including 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one analogs, to investigate their crystal structures and chemical properties. For example, derivatives have been synthesized by nucleobase anion alkylation and have been crystallized for X-ray analyses, revealing different positioning of side chains relative to the heterocyclic ring, depending on the substituent at C(2) (Asaftei et al., 2009).
Biological Activity
- Antimicrobial and Antifungal Activities : Some studies focused on synthesizing pyrimidine derivatives to evaluate their in vitro antibacterial and antifungal activities. These efforts include the development of novel compounds with significant antimicrobial activity against pathogenic bacterial and fungal strains (Ranganatha et al., 2018).
Chemical Properties and Reactions
- Investigation of Tautomeric Forms and Crystal Packing : The behavior of pyrimidin-4-one derivatives, including those with bromo and chloro substituents, within crystal packing has been studied. These investigations provide insights into the preferred hydrogen-bonding patterns and the role of halogen atoms in interacting with coformers, which is crucial for understanding the chemical and physical properties of these compounds (Gerhardt & Bolte, 2016).
Synthetic Methodologies
- Development of Synthetic Methods : Novel synthetic routes have been developed for the preparation of this compound derivatives. These methods involve unique reactions under specific conditions, providing access to a range of heterocyclic compounds with potential applications in medicinal chemistry and drug discovery (Szabo, Crozet, & Vanelle, 2008).
Mécanisme D'action
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 should be taken when handling this compound .
Propriétés
IUPAC Name |
7-bromo-2-chloropyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-5-1-2-7-11-6(10)3-8(13)12(7)4-5/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYVBFWARNQVJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
392663-85-3 |
Source


|
| Record name | 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-ethyl-2-(3-(3-fluorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide](/img/no-structure.png)
![4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2730968.png)




![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2730976.png)

![5-(benzo[d][1,3]dioxol-5-yl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine](/img/structure/B2730980.png)

